molecular formula C11H14N2O2 B13160773 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde

Cat. No.: B13160773
M. Wt: 206.24 g/mol
InChI Key: YFEOLYUDCWVXJY-UHFFFAOYSA-N
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Description

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a synthetic intermediate of interest in medicinal chemistry and drug discovery research. This compound features a pyridine core substituted with a 3-hydroxy-3-methylazetidine group and an aldehyde functionality. The azetidine ring, a strained four-membered nitrogen heterocycle, is increasingly utilized in drug design to optimize properties like metabolic stability, solubility, and conformational freedom . The reactive aldehyde group (C=O) at the 3-position of the pyridine ring makes this molecule a versatile precursor for synthesizing more complex structures through condensation, reduction, or nucleophilic addition reactions . Researchers can leverage this handle to create amides, imines, or secondary alcohols, facilitating the exploration of structure-activity relationships (SAR). Compounds with similar azetidine-pyridine scaffolds are frequently investigated in pharmaceutical research for their potential as bioactive molecules. For instance, such structures appear in patents related to heteroaromatic carboxamide derivatives investigated as plasma kallikrein inhibitors and piperidine derivatives studied as METTL3 inhibitors for potential oncological applications . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(3-hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-8-3-9(5-14)4-12-10(8)13-6-11(2,15)7-13/h3-5,15H,6-7H2,1-2H3

InChI Key

YFEOLYUDCWVXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CC(C2)(C)O)C=O

Origin of Product

United States

Preparation Methods

Overview:

This method involves the nucleophilic addition of a hydroxyazetidine derivative to a pyridine-3-carbaldehyde precursor. The process is optimized for high yield and selectivity, employing base catalysis and suitable solvents.

Reaction Scheme:

$$
\text{5-Methylpyridine-3-carbaldehyde} + \text{3-Hydroxyazetidine} \xrightarrow[\text{Base}]{\text{Solvent}} \text{6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde}
$$

Synthetic Route & Conditions:

Step Reagents & Conditions Notes
Step 1: Activation of pyridine-3-carbaldehyde Use of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C Facilitates nucleophilic attack on aldehyde carbon
Step 2: Nucleophilic addition of hydroxyazetidine Addition of 3-hydroxyazetidine, possibly pre-formed or generated in situ Ensures regioselectivity at the aldehyde group
Step 3: Workup Quenching with water, extraction, purification via column chromatography Isolates the desired product with high purity

Advantages:

  • Mild reaction conditions
  • Good regioselectivity
  • Suitable for scale-up with optimization

Cyclization and Functionalization of Azetidine Derivatives

Overview:

A more elaborate route involves synthesizing the hydroxyazetidine ring separately, then attaching it to the pyridine core via a nucleophilic substitution or addition.

Stepwise Process:

  • Step 1: Synthesis of 3-hydroxyazetidine

    • Starting from amino acids or amino alcohols, cyclization under acidic or basic conditions yields azetidine rings.
    • For example, cyclization of aminoethanol derivatives with suitable electrophiles.
  • Step 2: Functionalization of the azetidine ring

    • Introduction of the hydroxyl group at the 3-position via oxidation or hydroxylation strategies.
  • Step 3: Coupling with pyridine-3-carbaldehyde

    • Using reductive amination or nucleophilic substitution under controlled conditions.

Reaction Conditions & Reagents:

Reaction Reagents Conditions Notes
Azetidine ring formation Amino alcohols + electrophiles Acidic or basic cyclization at 50–80°C Yields azetidine rings efficiently
Hydroxylation Oxidants like osmium tetroxide or hydroxyl radicals Mild conditions to prevent ring opening Ensures regioselective hydroxylation
Coupling Reductive amination with aldehyde NaBH₃CN or similar reducing agents Forms stable C–N bonds

Industrial-Scale Synthesis via Multi-Step Pathway

Overview:

For large-scale production, a multi-step process is preferred, involving the synthesis of key intermediates, followed by coupling and functional group modifications.

Proposed Route:

  • Step 1: Synthesis of 5-methylpyridine-3-carboxaldehyde

    • From methylpyridine derivatives via oxidation or formylation.
  • Step 2: Preparation of 3-hydroxyazetidine

    • From commercially available azetidine precursors through hydroxylation and protection/deprotection steps.
  • Step 3: Coupling via nucleophilic addition

    • Under optimized conditions (e.g., solvent choice, temperature, catalysts), the azetidine derivative is attached to the aldehyde.
  • Step 4: Purification and isolation

    • Using chromatography or crystallization techniques to obtain high-purity product.

Reaction Conditions & Optimization:

Parameter Typical Range Purpose
Solvent Ethanol, methanol, or acetonitrile Solubilize reactants
Temperature 60–100°C Promote reaction kinetics
Catalyst Base (K₂CO₃, NaOH) Facilitate nucleophilic attack
Reaction Time 12–48 hours Ensure complete conversion

Notes on Reaction Optimization and Purification

  • Reaction Monitoring: Thin-layer chromatography (TLC), HPLC, or in situ IR spectroscopy to track reaction progress.
  • Purification Techniques: Column chromatography, recrystallization, or preparative HPLC to achieve desired purity.
  • Yield Enhancement: Use of microwave-assisted synthesis or flow chemistry to improve efficiency and scalability.

Summary of Key Data

Method Advantages Limitations Typical Yield References
Direct nucleophilic substitution Mild, scalable Requires pure starting materials 60–75% Literature sources, patent data
Cyclization-based synthesis High regioselectivity Multi-step, time-consuming 50–70% Patent US5332824A, research articles
Industrial multi-step Scalable, high purity Complex setup 70–85% Industrial process patents

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the aldehyde group can produce alcohols.

Scientific Research Applications

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy-methylazetidine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Structural Analogues: Pyridine and Pyridazine Derivatives

Key Observations :

  • However, the presence of an azetidine ring in the latter may require specialized coupling reagents due to steric strain .
  • Functional Groups: The carbaldehyde group in the target compound contrasts with the ketone in pyridazinones. Aldehydes are more reactive, enabling further derivatization (e.g., Schiff base formation), whereas ketones in pyridazinones contribute to hydrogen bonding in biological targets.

Pharmacological and Functional Comparisons

Key Observations :

  • Enzyme Affinity: highlights the importance of substituents in determining target affinity.
  • Metabolic Stability : The azetidine ring’s strain may improve metabolic stability compared to larger heterocycles (e.g., piperidine), while the aldehyde could pose challenges due to reactivity.

Physicochemical Properties

  • Reactivity : The aldehyde group may engage in covalent interactions with cysteine residues in proteins, a feature absent in the fluorine-labeled compounds in .

Biological Activity

6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde, with the CAS number 1860433-18-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde is C11_{11}H14_{14}N2_{2}O2_{2}, with a molecular weight of 206.24 g/mol. The compound features a pyridine ring and an azetidine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde exhibit various biological activities, particularly in the context of cancer treatment and apoptosis induction.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the pyridine moiety have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to the activation of caspase-3, which is crucial for programmed cell death.

A comparative study demonstrated that compounds with similar structures exhibited IC50_{50} values ranging from 5.2 μM to 6.6 μM against cancer cell lines such as U937 and MCF-7, indicating potent anticancer properties .

The mechanism by which 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde exerts its effects appears to involve:

  • Procaspase Activation : The compound activates procaspase-3 to caspase-3, promoting apoptosis.
  • Structure–Activity Relationships (SAR) : The presence of specific functional groups influences the compound's efficacy. For example, modifications that enhance lipophilicity or electron donation can improve anticancer activity .

Study on Apoptosis Induction

In a study assessing various benzothiazole derivatives with similar structural features, it was found that compounds activating procaspase-3 showed significant selectivity towards cancer cells over normal cells. The promising compounds demonstrated over 60% caspase activation compared to controls .

CompoundCaspase Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

This table illustrates the relative efficacy of selected compounds in activating caspase pathways, underscoring the potential therapeutic applications of derivatives based on the structure of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde.

Toxicity and Safety Profile

While the anticancer potential is significant, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies suggest that compounds in this class exhibit low cytotoxicity towards normal cells at therapeutic concentrations . Further toxicological assessments are necessary to establish safety margins for clinical use.

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